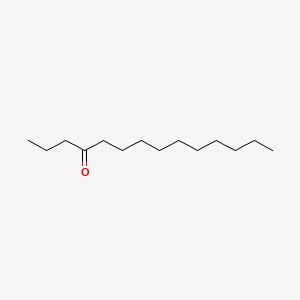![molecular formula C61H40F4N2O3Ru B13789721 Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple naphthalene rings and difluorophenyl groups coordinated to a central ruthenium ion. The presence of carbon monoxide in the compound’s name indicates its potential use in carbon monoxide release applications.
Métodos De Preparación
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene and difluorophenyl precursors. These precursors are then reacted with ruthenium salts under specific conditions to form the final complex. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the formation of the complex. Industrial production methods would likely involve scaling up these reactions and optimizing the conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state of the metal and potentially altering the compound’s properties.
Reduction: The compound can be reduced, which may affect the coordination environment around the ruthenium ion.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It can be used as a catalyst in various organic reactions, taking advantage of the unique properties of the ruthenium center.
Biology: The compound’s ability to release carbon monoxide can be exploited in biological studies to investigate the effects of carbon monoxide on cellular processes.
Medicine: Potential therapeutic applications include the controlled release of carbon monoxide for its anti-inflammatory and cytoprotective effects.
Industry: The compound can be used in industrial processes that require the controlled release of carbon monoxide or as a catalyst in chemical manufacturing.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium ion with the surrounding ligands. The presence of carbon monoxide in the compound allows for its controlled release under specific conditions, such as light irradiation or chemical triggers. The molecular targets and pathways involved in its action depend on the specific application, whether it be catalytic activity, biological effects, or therapeutic use.
Comparación Con Compuestos Similares
Similar compounds include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in their ability to release carbon monoxide or their biological effects. Examples of similar compounds include:
- Tricarbonyl-rhenium complexes
- Other ruthenium complexes with different naphthalene or phenyl ligands The uniqueness of this compound lies in its specific ligand arrangement and its potential for controlled carbon monoxide release, which distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C61H40F4N2O3Ru |
|---|---|
Peso molecular |
1026.0 g/mol |
Nombre IUPAC |
carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) |
InChI |
InChI=1S/C60H42F4N2O2.CO.Ru/c61-47-21-11-22-48(62)55(47)45-29-27-35-13-1-5-17-41(35)53(45)57-43-19-7-3-15-37(43)31-39(59(57)67)33-65-51-25-9-10-26-52(51)66-34-40-32-38-16-4-8-20-44(38)58(60(40)68)54-42-18-6-2-14-36(42)28-30-46(54)56-49(63)23-12-24-50(56)64;1-2;/h1-8,11-24,27-34,51-52,67-68H,9-10,25-26H2;;/q;;+2/p-2 |
Clave InChI |
KQYQPDNZFSBATB-UHFFFAOYSA-L |
SMILES canónico |
[C-]#[O+].C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2[O-])C4=C(C=CC5=CC=CC=C54)C6=C(C=CC=C6F)F)N=CC7=CC8=CC=CC=C8C(=C7[O-])C9=C(C=CC1=CC=CC=C19)C1=C(C=CC=C1F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


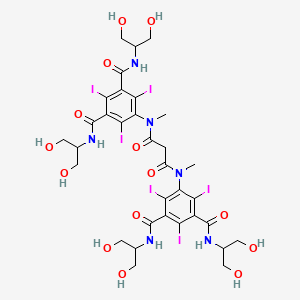
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
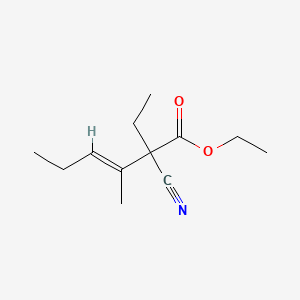


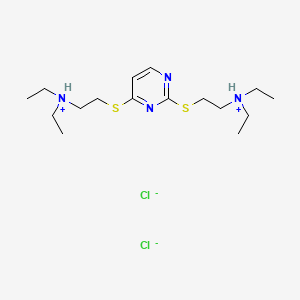
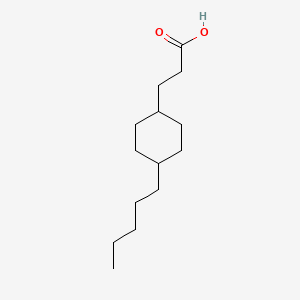
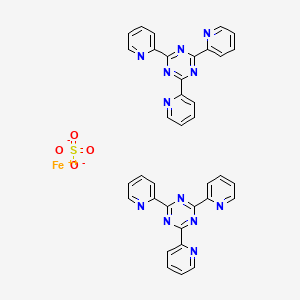
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

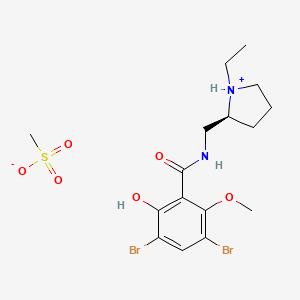
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
